![molecular formula C19H12N2O3 B2711407 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione CAS No. 519152-23-9](/img/structure/B2711407.png)
2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione
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Overview
Description
“2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzo[de]isoquinoline-1,3-dione system containing an amino group . The linear formula of a similar compound, “6-AMINO-2-PHENYL-BENZ[DE]ISOQUINOLINE-1,3-DIONE”, is C18H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Scientific Research Applications
Chemosensor Systems
New derivatives of 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione exhibit high chemosensor selectivity for the determination of anions. Their synthesis involves reactions with ethylenediamine and hydrazine, leading to compounds like imines, amines, thioureas, and hydrazones, which are functional in chemosensor systems (Tolpygin et al., 2012).
Cancer Research
The analogue 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6) targets breast cancer cells selectively via the aryl hydrocarbon receptor (AHR) pathway. This pathway's activation induces DNA damage, leading to cell cycle arrest and cell death in triple-negative breast cancer cells, highlighting a novel avenue for therapeutic intervention (Gilbert et al., 2020).
Fluorescent Dyes and Polymerization Initiators
This compound derivatives have been developed as yellow-green emitting fluorophores and photoinitiators for polymerization, utilizing LEDs for activation. These compounds exhibit excellent photostability and are promising for applications in materials science, offering a "panchromatic behavior" that allows for polymerization under diverse light conditions (Bojinov & Panova, 2007; Xiao et al., 2015).
Hydrogen Bonding and Fluorescence
The interaction of this compound derivatives with polyhydroxy compounds demonstrates solvent-dependent fluorescence emission, influenced by hydrogen bonding. This property is explored for potential applications in fluorescence quenching and enhancement, further enriching the compound's utility in chemical sensing and molecular interaction studies (Tamuly et al., 2006).
Antimicrobial Activity
Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized and evaluated for antimicrobial activity against a variety of bacteria and fungi, showing potent antibacterial and antifungal activities. This suggests potential for developing new antimicrobial agents based on the benzo[de]isoquinoline-1,3-dione structure (Kuran et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Mode of Action
It is known that new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
properties
IUPAC Name |
2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLCGHJCPJVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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